molecular formula C28H25ClFN3O6S B8547097 methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate

methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate

Cat. No. B8547097
M. Wt: 586.0 g/mol
InChI Key: AGQBEOMFARTSNZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate is a useful research compound. Its molecular formula is C28H25ClFN3O6S and its molecular weight is 586.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C28H25ClFN3O6S

Molecular Weight

586.0 g/mol

IUPAC Name

methyl 2-amino-3-chloro-5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]benzoate

InChI

InChI=1S/C28H25ClFN3O6S/c1-32-27(34)24-19-12-18(14-4-5-14)22(13-23(19)39-26(24)15-6-8-16(30)9-7-15)33(40(3,36)37)17-10-20(28(35)38-2)25(31)21(29)11-17/h6-14H,4-5,31H2,1-3H3,(H,32,34)

InChI Key

AGQBEOMFARTSNZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(C4=CC(=C(C(=C4)Cl)N)C(=O)OC)S(=O)(=O)C)C5=CC=C(C=C5)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 55.0 g (100 mmol) of methyl 2-amino-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate in 320 mL of DMF was heated to 60° C. The resulting yellow solution was treated with 14.0 g (105 mmol) of NCS in one portion. The solution quickly darkened. After 5 minutes LCMS indicated complete conversion to the desired chloro compound. The solution was cooled to RT and diluted with 1 L of EtOAc. The resulting solution was washed with 5% aqueous NaCl (1×1 L), 5% aqueous sodium bisulfite (2×200 mL), saturated aqueous sodium bicarbonate (3×200 mL), and saturated aqueous brine (1×200 mL). The solution was dried over sodium sulfate and concentrated to dryness at reduced pressure to give 58.0 g (99%) of methyl 2-amino-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate as a brown solid. This material was taken forward to the next step without purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.46 (q, J=4.42 Hz, 1H) 8.25 (s, 1H) 7.94-8.04 (m, 3H) 7.90 (d, J=2.63 Hz, 1H) 7.34-7.46 (m, 2H) 7.18 (s, 1H) 6.93 (br. s., 2H) 3.83 (s, 3H) 3.33 (s, 3H) 2.84 (d, J=4.59 Hz, 3H) 2.26-2.36 (m, 1H) 0.84-1.11 (m, 3H) 0.40 (br. s., 1H). LCMS (ESI): 586 (M+H+).
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methyl 2-amino-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate (1.60 g, 2.91 mmol) and NCS (0.39 g, 2.91 mmol) in 80 mL CH3CN was stirred at 40° C. for 30 mins. Additional NCS (0.39 g, 2.91 mmol) was added, the reaction mixture was heated at 40° C. for another 30 mins, evaporated onto silica gel, and purified by silica gel chromatography (0-70% EtOAc/hexanes) to afford the title compound (1.29 g, 76%) as a light pink solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.00 (d, J=2.54 Hz, 1H), 7.85-7.92 (m, 2H), 7.71 (s, 1H), 7.65 (d, J=2.63 Hz, 1H), 7.43 (s, 1H), 7.15-7.22 (m, 2H), 6.36 (br. s., 2H), 5.85 (d, J=4.78 Hz, 1H), 3.87 (s, 3H), 3.19 (s, 3H), 2.98 (d, J=4.88 Hz, 3H), 2.15-2.30 (m, 1H), 0.31-1.11 (m, 4H).
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
Yield
76%

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